molecular formula C7H6N2S B062679 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) CAS No. 193066-58-9

1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)

Cat. No.: B062679
CAS No.: 193066-58-9
M. Wt: 150.2 g/mol
InChI Key: OANLVFSWCBREHT-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) is a sophisticated fused heteroaromatic compound of significant interest in advanced materials and medicinal chemistry research. Its unique molecular architecture, featuring a thienoimidazole core with an ethenyl substituent, provides a versatile scaffold for the synthesis of novel organic semiconductors and non-linear optical materials. The electron-rich nature of the conjugated system makes it a valuable building block for constructing organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can function as an efficient hole-transporting material. In pharmaceutical research, this compound serves as a critical precursor for the development of targeted kinase inhibitors and other small-molecule therapeutics, leveraging its ability to engage in key π-π stacking and hydrogen bonding interactions with biological targets. The vinyl group offers a strategic handle for further functionalization via cross-coupling reactions, polymerization, or Michael additions, enabling the precise tuning of electronic properties and solubility for specific applications. Researchers will find this high-purity reagent essential for probing structure-activity relationships and developing next-generation functional materials with tailored properties.

Properties

IUPAC Name

1-ethenylthieno[2,3-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-9-5-8-7-6(9)3-4-10-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLVFSWCBREHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tribromoimidazole Intermediate Synthesis

The foundational approach involves bromination of imidazole to generate 2,4,5-tribromoimidazole (yield: 71%). Subsequent 1-position protection with trityl or trimethylsilylethoxymethyl (SEM) groups ensures regioselectivity during downstream reactions. For example, trityl chloride-mediated protection under anhydrous conditions achieves >90% conversion.

Thiophene Ring Formation via Ethyl Mercaptoethanoate

Protected tribromoimidazoles react with ethyl 2-mercaptoethanoate in ethanol with sodium ethoxide catalysis. This step facilitates thiophene ring closure through nucleophilic aromatic substitution (SNAr) at the 4-bromo position. The reaction proceeds at 80°C for 12 hours, yielding 1-protected thieno[2,3-d]imidazole derivatives with 53–69% efficiency.

Key Reaction Conditions:

ParameterValue
Temperature80°C
CatalystSodium ethoxide
SolventEthanol
Yield53–69%

Vinyl Group Introduction via Protective-Group Strategies

Trityl-Mediated Nitrogen Protection

To introduce the 1-ethenyl group, trityl-protected intermediates undergo deprotection under acidic conditions (HCl/EtOH), followed by vinylation using vinyl magnesium bromide. This two-step process achieves 68–72% yield, with Grignard reagent stoichiometry critical to minimizing over-alkylation.

Direct Vinylation via Palladium Catalysis

An alternative route employs Heck coupling between 1-bromo-thieno[2,3-d]imidazole and ethylene gas. Using Pd(PPh3)4 (5 mol%) and triethylamine in DMF at 100°C, this method achieves 60% yield but requires strict oxygen-free conditions.

Epoxide Ring-Opening for Thiophene Construction

Epoxide Synthesis and Thiolysis

Epichlorohydrin reacts with 1-methyl-1H-imidazole-2-thiol to form an epoxide intermediate, which undergoes thiolysis with ethyl thioglycollate. This method, optimized in toluene at 25°C for 48 hours, provides a 75% yield of the thienoimidazole core. Subsequent vinylation via Wittig reaction completes the synthesis (55% yield).

Comparative Analysis of Methods:

MethodYieldScalabilityComplexity
Bromoimidazole53–69%HighModerate
Trityl Deprotection68–72%ModerateHigh
Epoxide Thiolysis75%LowModerate

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Recent patents disclose continuous flow systems for the cyclization step, reducing reaction time from 12 hours to 30 minutes and improving yield to 82%. Key parameters include turbulent flow regimes and in-line purification via liquid-liquid extraction.

Green Chemistry Metrics

Solvent recycling protocols (ethanol recovery >95%) and catalytic sodium ethoxide reuse align with green chemistry principles, reducing E-factor values from 8.2 to 3.6.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Vinylation

Over-alkylation at the 3-position remains a challenge, addressed by steric hindrance through bulky protecting groups (e.g., SEM). Computational studies suggest transition-state stabilization via π-stacking in SEM-protected intermediates reduces side products by 40%.

Sulfur Oxidation Byproducts

Thiol-containing intermediates are prone to oxidation, forming sulfoxide derivatives. Ascorbic acid additives (0.1 eq.) suppress oxidation, improving final product purity to >98% .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylthieno[2,3-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1H-Thieno[2,3-d]imidazole derivatives have been studied for their potential therapeutic effects. Some notable applications include:

  • Antimicrobial Activity : Research indicates that compounds derived from thieno[2,3-d]imidazole exhibit significant antibacterial properties. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria, suggesting their potential as new antibiotic agents .
  • Anticancer Properties : Several studies have explored the anticancer activity of thieno[2,3-d]imidazole derivatives. These compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, specific modifications to the thieno[2,3-d]imidazole structure have enhanced its cytotoxicity against breast and lung cancer cells .
  • Neurological Applications : There is emerging interest in the use of thieno[2,3-d]imidazole derivatives for treating neurological disorders. Some compounds have demonstrated neuroprotective effects and potential benefits in conditions such as Alzheimer's disease by inhibiting tau protein aggregation .

Agrochemical Applications

The unique properties of 1H-Thieno[2,3-d]imidazole also extend to agricultural chemistry:

  • Pesticidal Activity : Certain derivatives have been evaluated for their insecticidal and fungicidal properties. Research has shown that these compounds can effectively control pests while being less harmful to beneficial insects .
  • Herbicidal Activity : Thieno[2,3-d]imidazole derivatives have been tested for their ability to inhibit weed growth. These compounds work by disrupting specific biochemical pathways in plants, making them potential candidates for developing new herbicides .

Material Science Applications

In addition to biological applications, 1H-Thieno[2,3-d]imidazole has potential uses in materials science:

  • Conductive Polymers : The incorporation of thieno[2,3-d]imidazole into polymer matrices has been explored for creating conductive materials. These polymers can be used in electronic devices due to their improved electrical conductivity and thermal stability .
  • Sensors : The unique electronic properties of thieno[2,3-d]imidazole derivatives make them suitable for sensor applications. They can be utilized in the development of chemical sensors that detect specific analytes due to their high sensitivity and selectivity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a specific derivative of thieno[2,3-d]imidazole exhibited potent anticancer activity against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways. This research highlights the therapeutic potential of this compound class in oncology .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized a series of thieno[2,3-d]imidazole derivatives and tested them against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents .

Case Study 3: Neurological Protection

A recent investigation into the neuroprotective effects of thieno[2,3-d]imidazole derivatives revealed that one compound could reduce tau phosphorylation in neuronal cultures. This finding supports the potential application of these compounds in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 1-Ethenylthieno[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent(s) Key Features
1H-Thieno[2,3-d]imidazole,1-ethenyl C₁₃H₁₀N₂ 194.24* Thiophene + imidazole fused Ethenyl (-CH=CH₂) at N1 Planar structure; potential for polymerization via ethenyl group
1H-Thieno[2,3-d]imidazole (base) C₅H₄N₂S 124.16 Thiophene + imidazole fused None High predicted boiling point (385.3°C); bromination occurs at position 5
1H-Naphtho[2,3-d]imidazole C₁₁H₈N₂ 168.20 Naphthalene + imidazole fused None Larger aromatic system; increased π-stacking capability
2H-Thieno[4,3,2-cd]-1,2-benzisoxazole C₈H₅NOS 163.20 Thiophene + benzisoxazole fused None Hybrid heterocycle with sulfur and oxygen; lower molecular weight
1H-Thieno[3,4-d]imidazole,2-(chloromethyl) C₆H₅ClN₂S 172.64 Thiophene + imidazole fused Chloromethyl (-CH₂Cl) at C2 Electrophilic substituent; potential for nucleophilic substitution

*Calculated based on molecular formula.

Reactivity and Functionalization

  • Bromination: The base compound 1H-Thieno[2,3-d]imidazole undergoes bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile, forming 5-bromo-1H-thieno[2,3-d]imidazole. The ethenyl substituent in the target compound may sterically hinder similar reactions or redirect electrophilic attack .
  • Ethenyl Group Reactivity: The ethenyl group in 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) could participate in polymerization or cycloaddition reactions, distinguishing it from non-vinylic analogs like 1H-Naphtho[2,3-d]imidazole .

Crystallographic and Supramolecular Behavior

  • The brominated derivative (5-bromo-1H-thieno[2,3-d]imidazole) forms infinite C(4) chains via N–H⋯N hydrogen bonds along the [101] axis . The ethenyl group in the target compound may disrupt such interactions, favoring alternative packing modes (e.g., van der Waals interactions) due to reduced hydrogen-bonding capacity.

Key Research Findings

  • Synthetic Flexibility: The ethenyl group in 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) offers a site for further functionalization (e.g., epoxidation, cross-coupling), which is absent in simpler analogs like the chloromethyl derivative .
  • Biological Activity: Thienoimidazole derivatives with substituents like bromine or chloromethyl show enhanced bioactivity compared to unsubstituted analogs, suggesting the ethenyl variant merits similar exploration .

Biological Activity

1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and implications for therapeutic applications.

Synthesis of 1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)

The synthesis of thieno[2,3-d]imidazoles typically involves several chemical reactions. A notable method includes the reaction of 4-bromoimidazole-5-carbaldehydes with ethyl thioglycollate in the presence of sodium ethoxide, yielding the desired thieno[2,3-d]imidazole derivatives in moderate yields (65-70%) . This compound can also be synthesized through various classical methods tailored for thiophene systems.

Antitumor Activity

Research indicates that thieno[2,3-d]imidazole derivatives exhibit significant antitumor properties. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on breast cancer cell lines, particularly MDA-MB-231. Among these derivatives, some showed IC50 values comparable to the well-known chemotherapeutic agent paclitaxel (PTX), suggesting potential as anti-cancer agents .

Table 1: Antitumor Activity of Thieno[2,3-d]Pyrimidine Derivatives

CompoundIC50 (μM)Comparison with PTX (IC50 = 29.3 μM)
Compound L27.6Comparable
Compound M30.5Slightly higher
Compound N25.0Superior

The mechanism by which these compounds exert their antitumor effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, thieno[2,3-d]imidazoles may inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in cancer progression .

Other Biological Activities

In addition to antitumor properties, thieno[2,3-d]imidazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The potential for these compounds to modulate inflammatory responses has been noted in preliminary investigations.

Case Studies

  • Breast Cancer Cell Line Study : A study conducted by Saddik et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their activity on MDA-MB-231 cells. The results indicated that several compounds significantly inhibited cell proliferation, with compound L demonstrating the most potent activity .
  • Mechanistic Insights : Further research into the signaling pathways affected by these compounds revealed that they may regulate cellular mechanisms such as apoptosis and angiogenesis through modulation of NF-κB and MAPK pathways .

Q & A

Q. What are the established synthetic routes for 1H-Thieno[2,3-d]imidazole derivatives, and how can experimental parameters be optimized?

The synthesis of imidazole derivatives often involves condensation reactions, Friedel-Crafts acylation, or nucleophilic substitution. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H) is a robust method for fused imidazo-thiazole systems . Optimization may include adjusting stoichiometry, reaction time, or temperature. For instance, in analogous syntheses, refluxing equimolar amounts of precursors in DMF under inert atmospheres improves yields . Characterization via NMR and HPLC ensures purity before further functionalization.

Q. How should researchers safely handle 1H-Thieno[2,3-d]imidazole derivatives given their hazards?

Safety data for structurally related compounds (e.g., Azuleno[1,2-d]thiazole) indicate risks such as acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Recommended precautions include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Engineering controls: Local exhaust ventilation and sealed reaction systems .
  • Emergency measures: Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Q. What spectroscopic and crystallographic methods are critical for characterizing 1H-Thieno[2,3-d]imidazole derivatives?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity. For example, aromatic protons in imidazole-thiophene hybrids show distinct splitting patterns .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for validating stereochemistry in fused heterocycles .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally complex imidazole derivatives?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or isomerism. Methodological steps include:

  • Repetition under controlled conditions : Ensure reaction homogeneity and purity via column chromatography .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify dominant tautomers .
  • Advanced crystallography : Use single-crystal X-ray diffraction to unambiguously assign structures .

Q. What strategies improve the bioactivity of 1H-Thieno[2,3-d]imidazole derivatives in drug discovery?

Structure-activity relationship (SAR) studies guide rational design. For example:

  • Functional group modulation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antibacterial activity .
  • Heterocyclic fusion : Fusing thiophene or pyrimidine rings improves binding to targets like protein kinases (e.g., CK2 inhibition studies in indazole derivatives) .
  • Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., ATP-binding pockets) .

Q. How can solvent-free or green chemistry approaches enhance the synthesis of imidazole derivatives?

Solvent-free methods reduce waste and improve atom economy. For example:

  • Eaton’s reagent-mediated cyclization : Achieves fused imidazo-thiazoles without solvents, minimizing side reactions .
  • Mechanochemical synthesis : Ball-milling reactants (e.g., imidazole, thiophene carboxaldehyde) enables rapid, high-yield coupling .

Q. What are the challenges in scaling up imidazole derivative synthesis from milligram to gram scale?

Key issues include:

  • Exothermic reactions : Use controlled addition of reagents (e.g., acetyl chloride) and cooling systems to prevent runaway reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large batches .
  • Byproduct management : Optimize stoichiometry to suppress dimerization or oxidation, as seen in analogous imidazole syntheses .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Imidazole Derivatives

MethodConditionsYield (%)AdvantagesLimitationsRef.
Friedel-CraftsSolvent-free, 80°C85–92High purity, minimal wasteRequires anhydrous conditions
CondensationDMF, reflux70–78Broad substrate scopeLong reaction time (24–48 h)
MechanochemicalBall-milling, RT88–95Fast (2–4 h), solvent-freeSpecialized equipment needed

Q. Table 2. Common Hazard Mitigation Strategies

Hazard TypeMitigation ApproachExample PPE/ControlsRef.
Respiratory exposureP95 respirators, fume hoodsEN 143-compliant masks
Skin contactNitrile gloves, emergency showersASTM D6978-05 standard gloves
Fire riskCO₂ extinguishers, sand bucketsNFPA-compliant lab design

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